6-(2-Piperidin-4-ylethoxy)nicotinic acid
Overview
Description
6-(2-Piperidin-4-ylethoxy)nicotinic acid is a compound that features a nicotinic acid moiety linked to a piperidine ring via an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Piperidin-4-ylethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with piperidine derivatives. One common method is the nucleophilic substitution reaction where the ethoxy group is introduced to the nicotinic acid moiety, followed by the attachment of the piperidine ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of pyridine derivatives. For instance, nicotinic acid can be produced by the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(2-Piperidin-4-ylethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid oxides, while reduction may produce reduced nicotinic acid derivatives .
Scientific Research Applications
6-(2-Piperidin-4-ylethoxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-(2-Piperidin-4-ylethoxy)nicotinic acid involves its interaction with specific molecular targets. The compound may act on nicotinic acid receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular functions and have therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines, have similar structural features.
Uniqueness
6-(2-Piperidin-4-ylethoxy)nicotinic acid is unique due to its specific combination of the nicotinic acid moiety and the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
6-(2-piperidin-4-ylethoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(17)11-1-2-12(15-9-11)18-8-5-10-3-6-14-7-4-10/h1-2,9-10,14H,3-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOHVTAUBXKVGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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